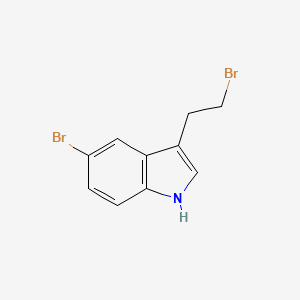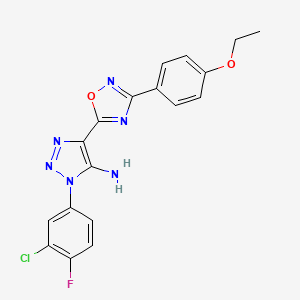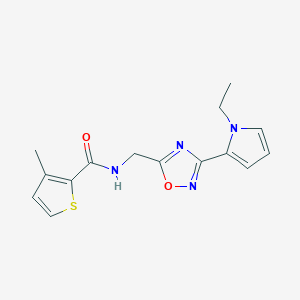![molecular formula C20H22N4O2S3 B2752975 N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1207030-37-2](/img/structure/B2752975.png)
N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed by IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been studied for their potential as anti-tubercular agents . The compound’s inhibitory activity against Mycobacterium tuberculosis has been compared with standard reference drugs, showing promising results . The synthesis of these derivatives often involves various synthetic pathways, including diazo-coupling and Knoevenagel condensation, aiming to find potent inhibitors with enhanced anti-tubercular activity .
Antimicrobial and Antifungal Properties
Thiazole derivatives, including benzothiazoles, are known to possess significant antimicrobial and antifungal properties . They have been observed to be effective against a variety of bacterial and fungal strains, which makes them valuable in the development of new antimicrobial and antifungal therapies .
Anticancer Potential
The structural framework of benzothiazole is found in several biologically active compounds with anticancer properties . Research into the synthesis of novel benzothiazole derivatives aims to discover potent anticancer agents with the ability to inhibit tumor growth and proliferation .
Neuroprotective Effects
Benzothiazole derivatives have been explored for their neuroprotective effects . These compounds may play a role in the synthesis of neurotransmitters and could potentially be used in the treatment of neurodegenerative diseases .
Anti-Inflammatory and Analgesic Effects
The compound’s benzothiazole core is associated with anti-inflammatory and analgesic activities . This makes it a candidate for the development of new drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications .
Antiviral and Antiretroviral Activities
Benzothiazole derivatives have shown promise as antiviral and antiretroviral drugs . Their ability to inhibit the replication of viruses, including HIV, suggests potential applications in the treatment and management of viral infections .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazin-1-yl}ethyl)thiophene-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This results in the disruption of the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria . In addition, benzothiazole derivatives have also shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This leads to the disruption of the bacterial cell wall, causing cell death . Furthermore, the compound also affects the inflammatory pathway by inhibiting COX-1 and COX-2 enzymes, thereby reducing inflammation .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, it exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which can reduce inflammation .
properties
IUPAC Name |
N-[2-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S3/c25-18(14-28-20-22-15-4-1-2-5-16(15)29-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-27-17/h1-6,13H,7-12,14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNCLZCBBZXTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)


![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)


